
(S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid
Description
IAA-94 is a member of indanones.
Properties
IUPAC Name |
2-[[(2R)-6,7-dichloro-2-cyclopentyl-2-methyl-1-oxo-3H-inden-5-yl]oxy]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-17(10-4-2-3-5-10)7-9-6-11(23-8-12(20)21)14(18)15(19)13(9)16(17)22/h6,10H,2-5,7-8H2,1H3,(H,20,21)/t17-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOJGTHBMJBOSP-QGZVFWFLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC2=CC(=C(C(=C2C1=O)Cl)Cl)OCC(=O)O)C3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54197-31-8 | |
Record name | 2-[[(2R)-6,7-Dichloro-2-cyclopentyl-2,3-dihydro-2-methyl-1-oxo-1H-inden-5-yl]oxy]acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54197-31-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of (S)-2-((6,7-Dichloro-2-cyclopentyl-2-methyl-1-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetic acid (IAA-94)?
A1: this compound (IAA-94) acts primarily as a chloride channel blocker. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] It binds to chloride channels, inhibiting the flow of chloride ions across cell membranes. This blockade can have diverse downstream effects depending on the specific type of chloride channel and the cell type involved.
Q2: How does IAA-94's chloride channel blocking activity influence the effects of angiotensin II in Wistar Kyoto (WKY) rats?
A2: In WKY rats, IAA-94 attenuates the effects of angiotensin II on renal hemodynamics and tubuloglomerular feedback (TGF) response. [] This suggests that chloride channels susceptible to IAA-94 play a role in mediating angiotensin II-induced vasoconstriction and TGF response modulation in these animals.
Q3: Does IAA-94 have the same effect on angiotensin II responses in Spontaneously Hypertensive Rats (SHR) as in WKY rats?
A3: No, unlike in WKY rats, IAA-94 does not alter the enhanced renal vasoconstrictor and TGF responses to angiotensin II observed in SHR. [] This suggests a potential difference in the role or sensitivity of chloride channels to IAA-94 in SHR compared to WKY rats.
Q4: Can IAA-94 affect the actions of endothelin (ET)?
A4: Yes, IAA-94 has been shown to attenuate endothelin (ET)-induced effects in cultured vascular smooth muscle cells (VSMCs) and in the renal microcirculation. [] This suggests a role for chloride channels in mediating ET's vasoconstrictor mechanisms.
Q5: How does IAA-94 affect endothelin-induced changes in intracellular calcium concentration ([Ca2+]i) in VSMCs?
A5: While IAA-94 does not affect the initial peak [Ca2+]i response to endothelin, it significantly reduces the sustained elevation of [Ca2+]i. [] This suggests that chloride channel opening contributes to the sustained [Ca2+]i increase following endothelin stimulation.
Q6: What is the effect of IAA-94 on endothelin-induced membrane potential changes?
A6: IAA-94 effectively blunts the membrane depolarization induced by endothelin. [] This further supports the involvement of chloride channels in endothelin-mediated signaling, as chloride efflux through these channels can contribute to membrane depolarization.
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